molecular formula C22H22BrNO B605973 BCI-215 CAS No. 1245792-67-9

BCI-215

货号: B605973
CAS 编号: 1245792-67-9
分子量: 396.3 g/mol
InChI 键: JGWQWVVSCQBAFC-DEDYPNTBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BCI-215 是一种强效且肿瘤细胞选择性的双特异性 MAPK 磷酸酶 (DUSP-MKP) 抑制剂。 它已被研究其对癌细胞的影响,特别是抑制紫外线辐射诱导的黑色素生成 。现在,让我们探索该化合物的其他方面。

科学研究应用

BCI-215 已在几种科学背景下进行研究:

作用机制

作用机制涉及抑制 DUSP-MKP 酶,导致 ERK(细胞外信号调节激酶)信号传导持续激活。通过选择性靶向肿瘤细胞,BCI-215 避免对正常细胞的毒性。

化学反应分析

BCI-215 经历各种类型的反应,包括磷酸化和去磷酸化过程。作为 DUSP-MKP 抑制剂,它影响 MAPK 信号通路。由于专有信息,这些反应中使用的常见试剂和条件仍然未公开。这些反应形成的主要产物没有明确记录。

相似化合物的比较

不幸的是,在现有文献中,与类似化合物的直接比较很少。需要进一步研究以识别其他相关抑制剂并突出 BCI-215 的独特性。

准备方法

不幸的是,文献中没有关于 BCI-215 的具体合成路线和反应条件。 它是通过定制合成服务合成的。对于工业生产,需要进一步研究才能揭示专有方法。

生物活性

BCI-215 is a dual-specificity phosphatase (DUSP) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the modulation of melanogenesis and cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on melanin production, and cytotoxic properties, supported by relevant case studies and research findings.

This compound primarily functions as an inhibitor of DUSP1 and DUSP6, which are critical regulators of mitogen-activated protein kinase (MAPK) signaling pathways. The inhibition of these phosphatases leads to the activation of various MAPKs, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These pathways play significant roles in cellular processes such as proliferation, differentiation, and apoptosis.

Key Findings:

  • Inhibition of Melanogenesis : this compound has been shown to suppress both basal and cAMP-stimulated melanin production in vitro. This effect is mediated through the downregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis, along with its downstream enzymes such as tyrosinase, dopachrome tautomerase (DCT), and tyrosinase-related protein 1 (Tyrp1) .
  • Activation of MAPKs : The treatment with this compound resulted in increased phosphorylation of ERK and JNK for at least six hours post-treatment. This activation is crucial for the anti-melanogenic effects observed .

In Vitro Studies

In a series of in vitro experiments using B16F10 melanoma cells and human melanocytes, this compound demonstrated significant anti-melanogenic activity.

Cell Type Treatment Concentration Effect on Melanin Production Mechanism
B16F10 Melanoma Cells1 µMSuppressedDownregulation of MITF protein
Human Melanocytes100 nMReducedInhibition of tyrosinase activity
Cocultured Cells1000 nMCytotoxicActivation of MAPK pathways

The results indicated that this compound not only reduced melanin content but also affected cell viability at higher concentrations .

Ex Vivo Studies

Further investigations were conducted using ex vivo human skin models. This compound was applied to UVB-irradiated skin samples, where it effectively reduced melanin content and inhibited the expression of melanogenic genes.

Case Study:

In a study involving human skin tissue treated with this compound:

  • Dosage : 200 mJ/cm² UVB exposure followed by this compound application.
  • Outcome : Significant reduction in melanin index and MITF expression was observed, highlighting its potential for treating pigmentation disorders .

Cytotoxic Effects

While this compound shows promise in inhibiting melanogenesis, it also exhibits cytotoxic effects on certain cell lines. For instance, in neuroblastoma SH-SY5Y cells, a dose-dependent decrease in cell viability was noted upon treatment with this compound. This suggests that while it may be beneficial for treating hyperpigmentation, careful consideration is needed regarding its safety profile in different cellular contexts .

属性

IUPAC Name

(2E)-2-benzylidene-5-bromo-3-(cyclohexylamino)-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO/c23-16-11-12-18-19(14-16)21(24-17-9-5-2-6-10-17)20(22(18)25)13-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,21,24H,2,5-6,9-10H2/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWQWVVSCQBAFC-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2C3=C(C=CC(=C3)Br)C(=O)C2=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC\2C3=C(C=CC(=C3)Br)C(=O)/C2=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135398
Record name (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245792-67-9
Record name (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245792-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary mechanism of action of BCI-215 and how does it affect cancer cells?

A1: this compound acts as a selective inhibitor of dual-specificity mitogen-activated protein kinase (MAPK) phosphatases (DUSP), specifically DUSP1 and DUSP6. [, ] These phosphatases normally regulate and dampen MAPK signaling pathways, which are frequently hyperactivated in cancer cells. By inhibiting DUSP1/6, this compound effectively removes the "brakes" on MAPK signaling, leading to sustained activation of ERK, JNK, and p38 MAPKs within cancer cells. [, ] This hyperactivation of MAPK pathways disrupts cellular processes and ultimately induces apoptosis, a form of programmed cell death, preferentially in transformed cells. []

Q2: Beyond its pro-apoptotic effects, how else does this compound impact the tumor microenvironment?

A2: Research indicates that this compound treatment can sensitize breast cancer cells to the cytotoxic activity of lymphokine-activated killer (LAK) cells. [] While the exact mechanisms behind this sensitization remain to be fully elucidated, this finding suggests that this compound may enhance anti-tumor immune responses, paving the way for potential combination therapies with immune-based approaches.

Q3: this compound demonstrates promising activity against melanoma. How does its mechanism translate to inhibiting melanin production?

A3: In the context of melanoma, this compound's inhibition of DUSP leads to the activation of all three major MAPK pathways: ERK, JNK, and p38. [] This activation, particularly of ERK, is linked to the downregulation of microphthalmia-associated transcription factor (MITF). [] As MITF is a master regulator of melanogenesis, its suppression by this compound effectively reduces melanin production. [] This highlights this compound's potential as a therapeutic agent for hyperpigmentation disorders.

Q4: this compound seems to have opposing effects on BCL6 expression depending on the cellular context. Can you elaborate on this?

A4: In B-cell acute lymphoblastic leukemia (B-ALL) cells harboring activating RAS mutations, this compound, through its activation of ERK signaling, leads to a significant increase in BCL6 expression. [] This upregulation of BCL6, an oncogene in this context, is crucial for the survival and proliferation of these leukemia cells. [] Conversely, in the context of UV-induced pigmentation, this compound's activation of ERK appears to contribute to the downregulation of MITF, which indirectly impacts BCL6 expression. [] This context-dependent effect of this compound on BCL6 highlights the complexity of its interaction within different cellular signaling networks.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。